

An In-depth Technical Guide on the Spectroscopic Data of Trityl Isothiocyanate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Trityl isothiocyanate

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This guide provides a comprehensive overview of the spectroscopic data for **Trityl isothiocyanate**, targeting researchers, scientists, and professionals in drug development. The information is presented to facilitate easy comparison and understanding of its structural characterization through Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Chemical Structure and Properties

- IUPAC Name: [isothiocyanato(diphenyl)methyl]benzene[1]
- Synonyms: Triphenylmethyl isothiocyanate[2]
- CAS Number: 1726-94-9[1]
- Molecular Formula: C₂₀H₁₅NS[1]
- Molecular Weight: 301.40 g/mol

Spectroscopic Data Summary

The following tables summarize the available and predicted spectroscopic data for **Trityl isothiocyanate**.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.2-7.5	Multiplet	15H	Aromatic protons (Ar-H)

Note: Experimentally obtained ^1H NMR data for **Trityl isothiocyanate** is not readily available in the searched literature. The predicted data is based on the typical chemical shifts for aromatic protons in similar chemical environments.

Table 2: ^{13}C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment	Notes
~127-132	Aromatic carbons (Ar-C)	Expected complex pattern.
~135	Quaternary aromatic carbons (Ar-C)	
Not observed or very broad	Isothiocyanate carbon (-N=C=S)	The isothiocyanate carbon signal is often very broad or not observed ("near-silence") due to quadrupolar relaxation and the structural flexibility of the NCS group. [3] [4]
~70-80	Quaternary aliphatic carbon (-C(Ph) ₃)	

Note: Specific experimental ^{13}C NMR chemical shifts for **Trityl isothiocyanate** are not detailed in the available literature. The provided ranges are based on data for related compounds and known spectral characteristics of the functional groups.

Table 3: IR Spectroscopic Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
2140-1990	Strong	Asymmetric stretch of the isothiocyanate group (-N=C=S) [5]
~3030	Medium to Weak	Aromatic C-H stretch
1600-1450	Medium to Strong	Aromatic C=C ring stretching
~755	Medium	C-S stretch[6]

Note: Data is compiled from general isothiocyanate IR absorption tables and publicly available spectra. The intensity and exact position of the peaks can vary based on the sampling method (e.g., KBr pellet, thin film, or gas phase).

Table 4: Mass Spectrometry Data

m/z	Relative Intensity (%)	Assignment
301	Moderate	[M] ⁺ (Molecular ion)
243	High	[M - NCS] ⁺ or [C(C ₆ H ₅) ₃] ⁺ (Trityl cation)
165	High	[C ₁₃ H ₉] ⁺ (Fluorenyl cation)

Note: The fragmentation pattern is dominated by the stable trityl cation. Data is based on electron ionization mass spectra available from the NIST WebBook.[7]

Experimental Protocols

Detailed experimental protocols for obtaining the spectroscopic data of **Trityl isothiocyanate** are not available in the literature. The following are generalized procedures for a solid organic compound.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of **Trityl isothiocyanate** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6). The choice of solvent depends on the solubility of the compound and the desired spectral resolution.
- **^1H NMR Acquisition:** Acquire the proton NMR spectrum using a standard 300 or 500 MHz NMR spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- **^{13}C NMR Acquisition:** Acquire the carbon-13 NMR spectrum on the same instrument. Due to the low natural abundance of ^{13}C , a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required. Proton decoupling is used to simplify the spectrum to single lines for each unique carbon atom.

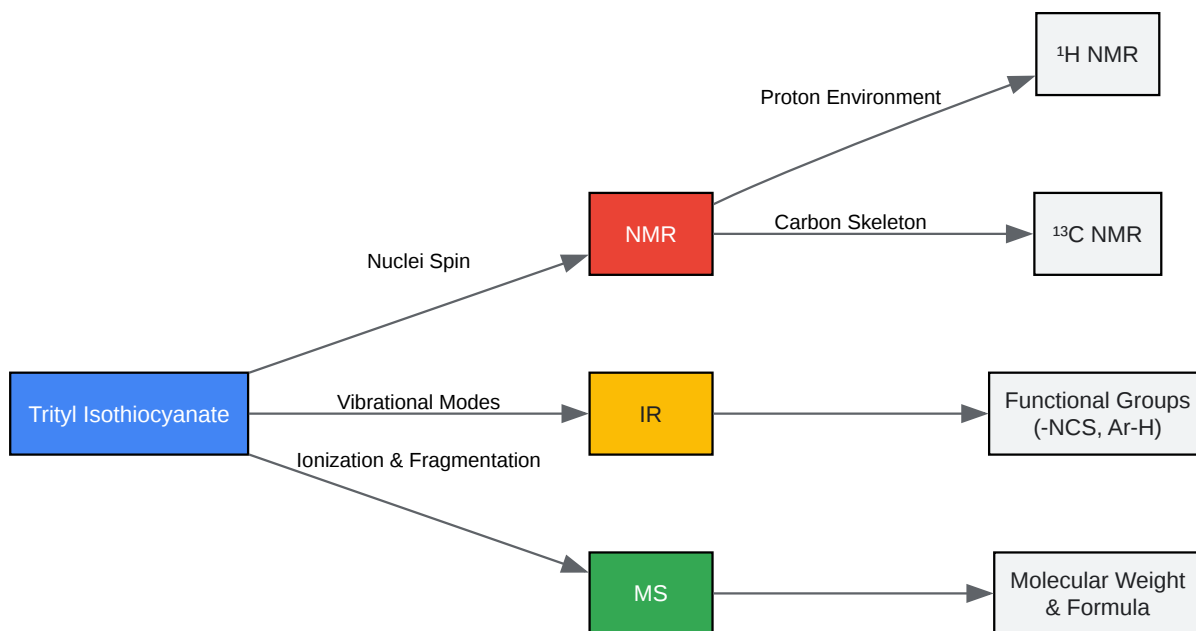
3.2. Infrared (IR) Spectroscopy

- **KBr Pellet Method:** Grind a small amount (1-2 mg) of **Trityl isothiocyanate** with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.
- **Pressing the Pellet:** Place the powder in a pellet press and apply pressure to form a thin, transparent pellet.
- **Data Acquisition:** Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum, typically in the range of $4000\text{-}400\text{ cm}^{-1}$.

3.3. Mass Spectrometry (MS)

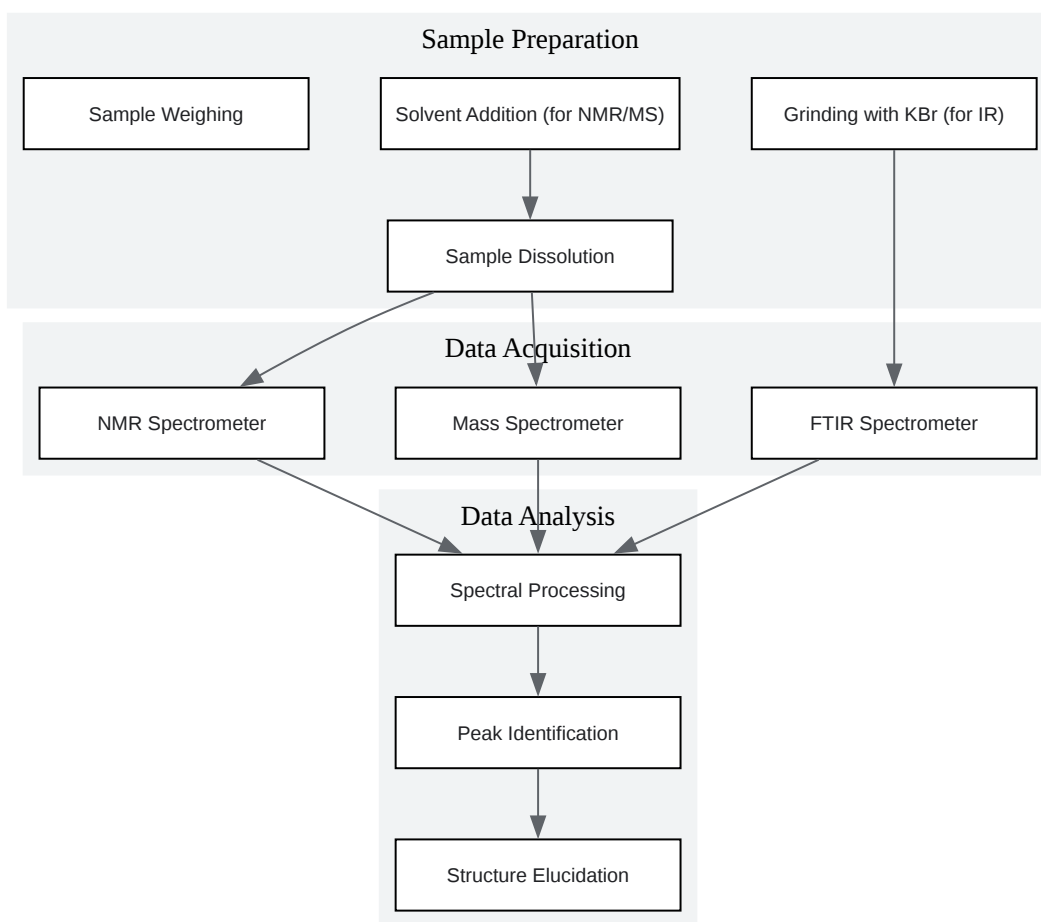
- **Sample Introduction:** Introduce a small amount of **Trityl isothiocyanate** into the mass spectrometer. For a solid sample, this can be done using a direct insertion probe or by dissolving it in a volatile solvent for techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Electrospray Ionization (ESI-MS).
- **Ionization:** Ionize the sample using an appropriate method. Electron Ionization (EI) is a common technique for volatile and thermally stable compounds.
- **Mass Analysis:** The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer and detected.

Visualizations



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Caption: Spectroscopic techniques for characterizing **Trityl isothiocyanate**.



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Caption: General workflow for spectroscopic analysis of a chemical sample.

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- To cite this document: BenchChem. [An In-depth Technical Guide on the Spectroscopic Data of Trityl Isothiocyanate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b160255#spectroscopic-data-nmr-ir-mass-spec-of-trityl-isothiocyanate]

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